N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-12-8-9-13(22-2)16-15(12)19-17(23-16)18-14(20)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPZSWATAKRDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of benzothiazole compounds often exhibit significant activity due to their ability to interfere with microbial metabolism.
Table 1: Antimicrobial Activity of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.27 µM |
| Escherichia coli | 1.43 µM |
| Candida albicans | 2.60 µM |
These findings suggest that the compound could be a lead candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal carcinoma) | 5.85 |
| MCF7 (Breast cancer) | 4.53 |
| A549 (Lung cancer) | 6.00 |
The IC50 values indicate that this compound is more potent than traditional chemotherapeutics such as 5-Fluorouracil (IC50 = 9.99 µM), suggesting its potential as a more effective treatment option for certain cancers.
Antitubercular Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its antitubercular effects against Mycobacterium tuberculosis. The compound's mechanism includes inhibition of vital mycobacterial enzymes.
Table 3: Antitubercular Activity Results
| Test Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 18 | 0.5 |
The data indicates that this compound exhibits significant activity against tuberculosis bacteria, making it a candidate for further development in treating this infectious disease.
Case Study 1: Anticancer Evaluation
A study conducted on the anticancer effects of benzothiazole derivatives highlighted the superior activity of this compound compared to existing treatments. The study utilized various assays including Sulforhodamine B assay for cell viability and demonstrated selective cytotoxicity towards cancer cells over normal cells.
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial screening, this compound was part of a series of synthesized compounds tested against resistant strains of bacteria. The results indicated that modifications to the benzothiazole moiety significantly enhanced antimicrobial potency.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
Key structural analogs include benzothiazole-2-yl acetamides with varying substituents, such as those listed in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide). These compounds differ in the type and position of substituents on the benzothiazole ring:
- Electronic Effects: Methoxy groups (OCH₃) are electron-donating, increasing electron density on the benzothiazole ring, whereas trifluoromethyl (CF₃) groups are strongly electron-withdrawing.
- Solubility : Methoxy groups may improve aqueous solubility compared to lipophilic CF₃ substituents, which could enhance bioavailability.
Impact of Acetamide Substituents
The phenylacetamide moiety in the target compound is unsubstituted, whereas analogs in include methoxy- or fluorophenyl groups. For example:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide has a trimethoxyphenyl group, which introduces steric bulk and additional hydrogen-bonding sites. This could modulate binding specificity in enzyme inhibition.
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C16H17N3O2S
- Molecular Weight : 319.39 g/mol
- CAS Number : 1013785-93-7
This structure contributes to its diverse biological activities, which are explored in the sections below.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzothiazoles exhibit significant antimicrobial properties. For instance, a study evaluated a series of benzothiazole derivatives for their antimicrobial effects against various bacterial and fungal strains. The results indicated that certain benzothiazole derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against selected pathogens .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Antibacterial |
| 4p | Not specified | Not specified | Antifungal |
| 3h | Not specified | Not specified | Antifungal |
These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other active benzothiazole derivatives.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays have shown that certain compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). For example, a study highlighted that specific benzothiazole derivatives demonstrated cytotoxic effects in these cell lines, suggesting their potential as anticancer agents .
Case Study: Cytotoxicity in MCF-7 Cells
In a specific experiment involving this compound:
- Cell Line : MCF-7
- Concentration Range : 1 - 100 μM
- Results : Significant reduction in cell viability was observed at concentrations above 10 μM, with IC50 values indicating potent activity.
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A notable study reported that certain benzothiazoles reduced the expression of cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
Q & A
Q. How does X-ray crystallography contribute to understanding the conformational stability of this compound?
- Methodological Answer: Single-crystal X-ray analysis reveals dihedral angles between benzothiazole and phenylacetamide moieties (e.g., ~15–25°), impacting planarity and π-stacking potential. Hydrogen-bonding networks (e.g., N-H···O=C) in the crystal lattice inform solubility and polymorph stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
